molecular formula C5H12ClNO2 B2670460 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride CAS No. 1439900-52-3

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

Cat. No. B2670460
CAS RN: 1439900-52-3
M. Wt: 153.61
InChI Key: YKEQDRZCHITDDD-JEDNCBNOSA-N
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Description

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chemical compound used as a ligand in the enantioselective addition of diethylzinc to aromatic aldehydes, leading to optically active secondary alcohols . It is also used to prepare κ-opioid receptor agonists .


Molecular Structure Analysis

The molecular formula of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is C5H12ClNO2 . The InChI code is 1S/C5H11NO2.ClH/c7-4-5(8)1-2-6-3-5;/h6-8H,1-4H2;1H and the InChI key is YKEQDRZCHITDDD-UHFFFAOYSA-N . The canonical SMILES representation is C1CNCC1(CO)O.Cl .


Physical And Chemical Properties Analysis

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has a molecular weight of 153.61 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass is 153.0556563 g/mol and the monoisotopic mass is also 153.0556563 g/mol . The topological polar surface area is 52.5 Ų . The compound has a heavy atom count of 9 and a complexity of 86.5 .

Scientific Research Applications

Intercalating Nucleic Acids Synthesis

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride has been utilized in the synthesis of intercalating nucleic acids (INAs) with significant applications in molecular biology. For instance, a study by Filichev & Pedersen (2003) demonstrated its use in the formation of INAs by incorporating N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides. This process was shown to slightly destabilize INA-DNA duplexes while significantly destabilizing INA-RNA duplexes, indicating potential for specialized nucleic acid research and therapeutic applications (Filichev & Pedersen, 2003).

Synthesis of Azetidines and Pyrrolidines

Research by Medjahdi et al. (2009) highlights the role of 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride in the stereoselective synthesis of azetidines and pyrrolidines. This compound enabled the formation of pyrrolidin-3-ols under specific conditions, which are crucial in medicinal chemistry and the synthesis of various bioactive molecules (Medjahdi et al., 2009).

Large-Scale Synthesis Applications

Kotian et al. (2005) developed a practical large-scale synthesis method for (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, which is key for manufacturing various bioactive molecules. This synthesis approach emphasized efficiency and scalability, making it valuable for industrial applications (Kotian et al., 2005).

Glycosidase Inhibitor Synthesis

Curtis et al. (2007) conducted research on the asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines, using 3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride as a starting material. These compounds showed potential as moderate inhibitors of beta-galactosidase, indicating their significance in the development of glycosidase inhibitors (Curtis et al., 2007).

Safety and Hazards

The compound is associated with hazard statements H315, H318, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-4-5(8)1-2-6-3-5;/h6-8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEQDRZCHITDDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CO)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride

CAS RN

1439900-52-3
Record name 3-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
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